N-(2,2-Dimethyloxan-4-yl)-N-ethylprop-2-enamide
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Overview
Description
“N-(2,2-Dimethyloxan-4-yl)-N-ethyl-2,4-dimethoxybenzamide” is a chemical compound . It is known by registry numbers ZINC000219959059, ZINC000219959130 . This compound is available from suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. While specific information about “N-(2,2-Dimethyloxan-4-yl)-N-ethylprop-2-enamide” is not available, similar compounds like indole derivatives have been studied extensively . Indole derivatives have a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. While specific reactions involving “this compound” are not documented, similar compounds like indole derivatives have been the focus of many researchers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While specific properties of “this compound” are not documented, similar compounds have been studied .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules. While specific information about “N-(2,2-Dimethyloxan-4-yl)-N-ethylprop-2-enamide” is not available, similar compounds like indole derivatives have unique inhibitory properties due to the presence of a carboxamide moiety .
Safety and Hazards
Future Directions
The future directions of a compound’s research depend on its potential applications. While specific future directions for “N-(2,2-Dimethyloxan-4-yl)-N-ethylprop-2-enamide” are not documented, similar compounds like indole derivatives have been the focus of many researchers due to their biological properties and potential to be the target .
properties
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-11(14)13(6-2)10-7-8-15-12(3,4)9-10/h5,10H,1,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGCAVZAELIDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOC(C1)(C)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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